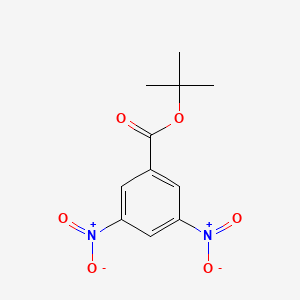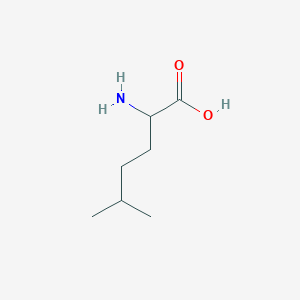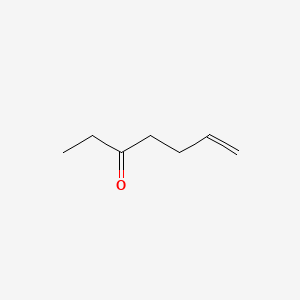
hept-6-en-3-ona
Descripción general
Descripción
hept-6-en-3-one is an organic compound with the molecular formula C7H12O. It is a ketone with a double bond located at the sixth carbon atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in scientific research.
Aplicaciones Científicas De Investigación
hept-6-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its role in plant metabolism and as a signaling molecule.
Medicine: Research is ongoing into its potential therapeutic effects and its role in disease mechanisms.
Industry: It is used in the production of fragrances and flavoring agents
Mecanismo De Acción
Target of Action
Hept-6-en-3-one, also known as 6-Hepten-3-one, is a chemical compound with the molecular formula C7H12O . .
Biochemical Pathways
It is known that this compound can be synthesized from furfural, a platform chemical derived from lignocellulosic biomass . .
Result of Action
It has been used as a starting material in the synthesis of other compounds .
Action Environment
It is known that this compound is a liquid at room temperature .
Análisis Bioquímico
Cellular Effects
The effects of 6-Hepten-3-one on various types of cells and cellular processes are diverse. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mouse myoblasts (C2C12 cells), 6-Hepten-3-one was shown to promote cell differentiation by interacting with estrogen receptors . This interaction leads to the activation of downstream signaling pathways, such as the Akt-mTOR and p38 MAPK-NF-κB pathways, which are essential for muscle cell differentiation and growth. Additionally, 6-Hepten-3-one has been observed to affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 6-Hepten-3-one involves its binding interactions with various biomolecules. It has been shown to bind to membrane estrogen receptors, leading to the activation of multiple signaling pathways . This binding triggers a cascade of events, including the activation of Akt and p38 MAPK, which in turn activate downstream targets such as mTOR, P70S6K, and NF-κB. These signaling molecules play critical roles in regulating gene expression, protein synthesis, and cellular differentiation. Additionally, 6-Hepten-3-one can inhibit or activate specific enzymes, further modulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hepten-3-one have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Hepten-3-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to 6-Hepten-3-one has been shown to affect cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Hepten-3-one vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as promoting cell differentiation and enhancing metabolic activity. At high doses, 6-Hepten-3-one can exhibit toxic effects, including cellular damage and apoptosis . These threshold effects are important for determining the safe and effective use of 6-Hepten-3-one in various applications. Animal studies have also shown that the compound’s effects are dose-dependent, with higher doses leading to more pronounced biological responses.
Metabolic Pathways
6-Hepten-3-one is involved in several metabolic pathways, including those related to the metabolism of fatty acids and carotenoids . It can be metabolized by enzymes such as oxidoreductases, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential effects on metabolic flux and metabolite levels. Additionally, 6-Hepten-3-one can influence the activity of key metabolic enzymes, further modulating the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 6-Hepten-3-one within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of 6-Hepten-3-one across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and distribution are important for its biological activity, as they determine the sites of interaction with target biomolecules. Additionally, the transport and distribution of 6-Hepten-3-one can influence its overall bioavailability and effectiveness in various applications.
Subcellular Localization
The subcellular localization of 6-Hepten-3-one is a key factor in its activity and function. The compound has been found to localize to specific cellular compartments, such as the cytoplasm and membrane-bound organelles . This localization is mediated by targeting signals and post-translational modifications that direct 6-Hepten-3-one to its sites of action. The subcellular distribution of 6-Hepten-3-one is important for understanding its interactions with biomolecules and its overall effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: hept-6-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isovaleraldehyde in the presence of an aqueous alkali. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of hept-6-en-3-one often involves continuous addition of reactants to maintain optimal reaction conditions. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: hept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong bases or acids.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the reactants used.
Comparación Con Compuestos Similares
6-Methyl-5-hepten-2-one: Known for its role in programmed cell death in plants.
5-Hydroxy-4-methyl-6-hepten-3-one: Studied for its unique chemical properties.
Uniqueness: hept-6-en-3-one is unique due to its specific structure and reactivity. Its double bond and ketone functional group allow it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
IUPAC Name |
hept-6-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYCQORECWMSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180346 | |
| Record name | 6-Hepten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-39-1 | |
| Record name | 6-Hepten-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hepten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





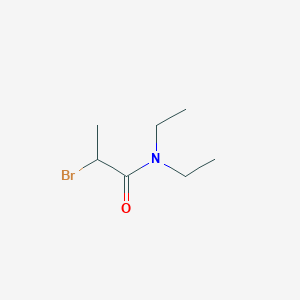

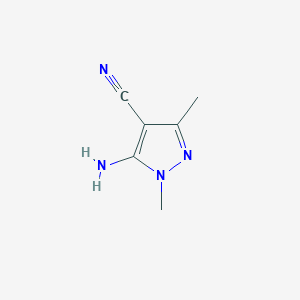





![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)
